7-(4-methoxybenzyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The exact mass of the compound this compound is 375.09430913 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
11-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O2/c1-27-11-4-2-10(3-5-11)9-24-7-6-13-12(14(24)26)8-21-16-22-15(17(18,19)20)23-25(13)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWDIJSMOPCXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-methoxybenzyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of triazolopyrimidine derivatives, which are known for a variety of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The unique structural features of this compound, particularly the presence of a methoxybenzyl group and a trifluoromethyl substituent, enhance its chemical reactivity and biological interactions.
Molecular Structure
The molecular formula of this compound is represented as with a molecular weight of approximately 345.30 g/mol . The compound features a complex arrangement of fused heterocycles that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 345.30 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The primary mechanism of action for this compound appears to be its role as a kinase inhibitor . Kinases are crucial in various signaling pathways regulating cell growth and proliferation. By inhibiting specific kinases, this compound may have applications in treating diseases characterized by abnormal cell growth, such as cancer.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer properties. The triazole ring system is known to interact with various biological targets that play roles in cancer progression. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.
Antimicrobial Activity
This compound has also demonstrated potential antimicrobial properties. Studies have indicated that related triazole compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies on Antimicrobial Activity
- Study 1 : A series of triazole derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL .
- Study 2 : Triazole-fused compounds exhibited potent antifungal activity against Candida albicans, with MIC values significantly lower than those of conventional antifungal agents .
Anti-inflammatory Effects
Triazolopyrimidine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:
- Formation of the Triazole Ring : Utilizing cyclization reactions involving hydrazine derivatives.
- Substitution Reactions : Introducing the methoxybenzyl and trifluoromethyl groups through nucleophilic substitutions.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Triazole Formation | Cyclization | Hydrazine derivatives |
| Methoxybenzyl Substitution | Nucleophilic substitution | Methoxybenzyl halides |
| Trifluoromethyl Introduction | Electrophilic substitution | Trifluoromethylating agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
